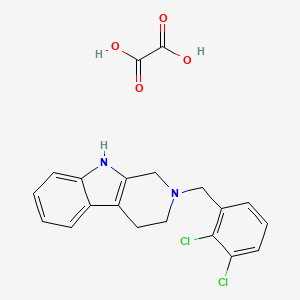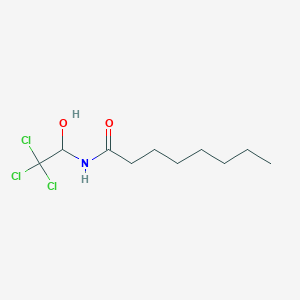![molecular formula C22H22ClNO5 B5085423 ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a cyanoacrylate ester, which is commonly used in the synthesis of adhesives and coatings. However, recent studies have shown that this compound has various other applications in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate involves the formation of a covalent bond with thiol-containing biomolecules, which leads to the formation of a fluorescent adduct. This reaction is highly specific and can be used for the detection of thiol-containing biomolecules in complex biological matrices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well known. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is its high specificity for thiol-containing biomolecules, which makes it an ideal fluorescent probe for the detection of these molecules in complex biological matrices. However, the major limitation of this compound is its relatively low quantum yield, which limits its sensitivity for the detection of low-abundance thiol-containing biomolecules.
Orientations Futures
The potential applications of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate in scientific research are vast. Some of the future directions for research in this area include the development of more sensitive probes for the detection of low-abundance thiol-containing biomolecules, the synthesis of fluorescent nanoparticles for targeted drug delivery, and the development of novel imaging techniques for the detection of thiol-containing biomolecules in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. Its high specificity for thiol-containing biomolecules makes it an ideal fluorescent probe for the detection of these molecules in complex biological matrices. However, further research is needed to explore its potential applications in other areas and to develop more sensitive probes for the detection of low-abundance thiol-containing biomolecules.
Méthodes De Synthèse
The synthesis of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-chloro-5-methoxy-4-(2-(2-methylphenoxy)ethoxy)benzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired cyanoacrylate ester.
Applications De Recherche Scientifique
Ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate has been widely used in scientific research due to its potential applications in various areas. One of the major applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe for the detection of thiol-containing biomolecules. It has also been used in the synthesis of fluorescent nanoparticles for biomedical imaging.
Propriétés
IUPAC Name |
ethyl (E)-3-[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-4-27-22(25)17(14-24)11-16-12-18(23)21(20(13-16)26-3)29-10-9-28-19-8-6-5-7-15(19)2/h5-8,11-13H,4,9-10H2,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOQEPZGKLBDON-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=CC=C2C)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)OCCOC2=CC=CC=C2C)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)
